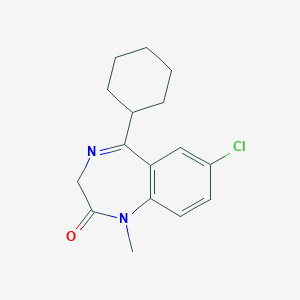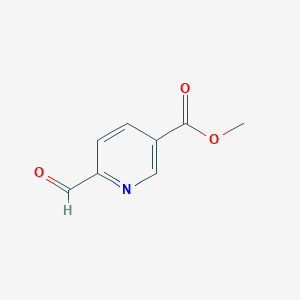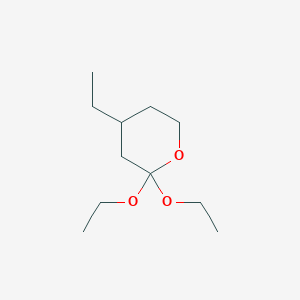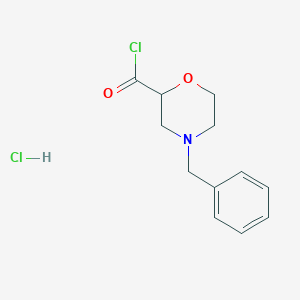
Melperone hydrochloride
Overview
Description
Melperone hydrochloride is a neuroleptic butyrophenone . It is also an antiarrhythmic agent . Melperone is an effective atypical antipsychotic drug used in the treatment of schizophrenia . It is an atypical antipsychotic of the butyrophenone chemical class, making it structurally related to the typical antipsychotic haloperidol . Melperone has been used for more than 30 years in the European Union .
Synthesis Analysis
The synthesis of Melperone involves several steps . The first step involves the reaction of gamma-butyrolactone with thionyl chloride to produce 4-chlorobutyryl chloride. This is then reacted with fluorobenzene in the presence of anhydrous aluminium chloride to produce 4-chloro-p-fluorobutyrophenone. The final step involves the reaction of 4-chloro-p-fluorobutyrophenone with 4-methylpiperidine to produce Melperone .
Molecular Structure Analysis
The molecular formula of Melperone hydrochloride is C16H23ClFNO . The molecular weight is 299.81 g/mol . The InChI is 1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of Melperone hydrochloride include a molecular formula of C16H23ClFNO and a molecular weight of 299.81 g/mol .
Scientific Research Applications
- Melperone is primarily used to treat schizophrenia. It binds to dopamine receptors and other receptors, exerting its antipsychotic effects. Unlike typical antipsychotics, it belongs to the second generation due to its atypical properties .
- Researchers investigated melperone’s impact on cognitive function. A study found improvements in executive function after treating patients with schizophrenia or schizoaffective disorder using melperone .
- Melperone has been used to address sleep disturbances. Its sedative properties make it suitable for managing insomnia or sleep-related issues .
Antipsychotic Treatment for Schizophrenia
Cognitive Enhancement
Sleep Disorders
Mechanism of Action
Target of Action
Melperone hydrochloride, an atypical butyrophenone antipsychotic , primarily targets D2 dopaminergic and 5HT2A serotonergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
Melperone demonstrates antagonist activity at its primary targets . It has a weak affinity to D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . This interaction with its targets leads to changes in neurotransmitter activity, which can help alleviate symptoms of psychotic disorders .
Biochemical Pathways
Its antagonistic action on d2 dopaminergic and 5ht2a serotonergic receptors suggests that it may influence dopamine and serotonin pathways . These pathways are involved in various neurological processes, including mood regulation and cognitive function .
Pharmacokinetics
Melperone has a bioavailability of 87% when administered intramuscularly, and 54-65% when administered orally . It is metabolized in the liver and has an elimination half-life of 3-4 hours (oral) and 6 hours (intramuscular) . The drug is excreted renally, with 70% as metabolites and 5.5-10.4% as unchanged drug .
Result of Action
The antagonistic action of Melperone on D2 dopaminergic and 5HT2A serotonergic receptors results in an antipsychotic effect . This effect is achieved at doses that cause minimal extrapyramidal symptoms, which are frequently associated with more traditional antipsychotics . As a result, Melperone can help manage symptoms of psychotic disorders, such as schizophrenia .
Action Environment
The action, efficacy, and stability of Melperone can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by factors such as the patient’s metabolic rate, liver function, and renal function . Additionally, the drug’s efficacy can be influenced by the patient’s adherence to the prescribed dosage and regimen .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936649 | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melperone hydrochloride | |
CAS RN |
1622-79-3 | |
| Record name | Melperone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melperone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPERONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G640374K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)












